molecular formula C13H19N3O4 B8328715 Tert-butyl 4-{[(methoxyamino)carbonyl]amino}phenylcarbamate

Tert-butyl 4-{[(methoxyamino)carbonyl]amino}phenylcarbamate

Cat. No. B8328715
M. Wt: 281.31 g/mol
InChI Key: UNZYWGIXVVCSAX-UHFFFAOYSA-N
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Description

Tert-butyl 4-{[(methoxyamino)carbonyl]amino}phenylcarbamate is a useful research compound. Its molecular formula is C13H19N3O4 and its molecular weight is 281.31 g/mol. The purity is usually 95%.
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properties

Product Name

Tert-butyl 4-{[(methoxyamino)carbonyl]amino}phenylcarbamate

Molecular Formula

C13H19N3O4

Molecular Weight

281.31 g/mol

IUPAC Name

tert-butyl N-[4-(methoxycarbamoylamino)phenyl]carbamate

InChI

InChI=1S/C13H19N3O4/c1-13(2,3)20-12(18)15-10-7-5-9(6-8-10)14-11(17)16-19-4/h5-8H,1-4H3,(H,15,18)(H2,14,16,17)

InChI Key

UNZYWGIXVVCSAX-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC=C(C=C1)NC(=O)NOC

Origin of Product

United States

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

Carbonyl-di-imidazole (1.62 g, 2 eq) is added to a solution cooled down to 0° C., of tert-butyl 4-aminophenylcarbamate (1.04 g) in anhydrous dichloromethane (100 ml). The mixture is taken to a temperature of 20° C. and is stirred at this temperature for 15 hours. Triethylamine (7 ml, 10 eq) followed by O-methylhydroxylamine hydrochloride (4.2 g, 10 eq) are successively added to the reaction medium cooled down to 0° C. After stirring for 3 hours at a temperature of approximately 20° C., water saturated with sodium hydrogen carbonate and chloroform is added to the mixture. After decantation and extractions, the combined organic phases are washed with salt water, dried over Na2SO4 then concentrated under reduced pressure at 40° C. in order to produce tert-butyl 4-{[(methoxyamino)carbonyl]amino}phenylcarbamate (1.33 g). A current of gaseous hydrochloric acid is passed through a suspension of this derivative in ethyl acetate until the reaction is complete. The precipitate obtained is filtered then washed with diethyl ether and dried in order to produce N-(4-aminophenyl)-N′-methoxyurea hydrochloride (1 g).
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